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Compound of Interest

Compound Name:
3-Bromo-1,2,4,5-

tetramethylbenzene

CAS No.: 1646-53-3

Cat. No.: B158151 Get Quote

In the landscape of organic synthesis and medicinal chemistry, the strategic functionalization of

aromatic scaffolds is paramount. 3-Bromo-1,2,4,5-tetramethylbenzene, also known by its

common synonym 3-Bromodurene, emerges as a significant, yet specialized, chemical

intermediate. Its structure—a highly substituted, electron-rich benzene ring bearing a single,

synthetically versatile bromine atom—makes it a valuable precursor for creating complex

molecular architectures.

The tetramethyl-substituted core, derived from durene, provides steric bulk and lipophilicity,

properties often sought in drug design to enhance binding affinity and modulate

pharmacokinetic profiles. The bromine atom is not merely a substituent; it is a critical functional

handle. Its presence unlocks a vast portfolio of chemical transformations, most notably

transition-metal-catalyzed cross-coupling reactions, which are foundational to modern drug

discovery.[1][2] This guide offers an in-depth exploration of the synthesis, properties, and

chemical reactivity of 3-Bromodurene, providing the field-proven insights necessary for its

effective application in research and development.

Core Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is the

bedrock of its successful application in the laboratory. These characteristics dictate purification

strategies, reaction conditions, and structural verification.
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Physicochemical Properties
The properties of 3-Bromo-1,2,4,5-tetramethylbenzene are summarized in the table below. Its

solid nature at room temperature and low water solubility are typical for an aromatic halide of its

molecular weight. The high octanol/water partition coefficient (LogP) indicates significant

lipophilicity.[3][4]

Property Value Source

IUPAC Name
3-bromo-1,2,4,5-

tetramethylbenzene
[5]

Synonyms
3-Bromodurene,

Bromodurene, Duryl bromide
[4][5]

CAS Number 1646-53-3 [5]

Molecular Formula C₁₀H₁₃Br [5]

Molecular Weight 213.11 g/mol [5]

Appearance
Solid (likely white to off-white

crystals)
[3]

Melting Point 60-61 °C [3]

Boiling Point 111-113 °C (at 6 Torr) [3]

Density ~1.24 g/cm³ (estimate) [3]

LogP (Octanol/Water) 3.68 - 4.1 [3][4]

Water Solubility Insoluble (LogS = -4.54 mol/L) [4][6]

Spectroscopic Data Summary
Spectroscopic analysis is essential for confirming the identity and purity of 3-Bromo-1,2,4,5-
tetramethylbenzene after synthesis. The key expected characteristics are outlined below.
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Technique Expected Characteristics

¹H NMR

Two distinct singlets for the methyl groups (due

to symmetry, two sets of two equivalent methyl

groups) and one singlet for the lone aromatic

proton.

¹³C NMR

Signals corresponding to the four unique

aromatic carbons (two substituted with methyl

groups, one with bromine, and one with

hydrogen) and two unique methyl carbons.

Mass Spec (EI)

A prominent molecular ion (M⁺) peak and an

M+2 peak of nearly equal intensity, which is the

characteristic isotopic signature of a

monobrominated compound.

IR Spectroscopy

C-H stretching (aromatic and aliphatic), C=C

stretching (aromatic ring), and a characteristic

C-Br stretching absorption in the fingerprint

region.

(Note: Full spectral data can be accessed via public databases such as PubChem.)[5]

Synthesis and Purification: A Practical Approach
The synthesis of 3-Bromo-1,2,4,5-tetramethylbenzene is most efficiently achieved through

the electrophilic aromatic bromination of its parent hydrocarbon, 1,2,4,5-tetramethylbenzene

(durene). The four electron-donating methyl groups strongly activate the aromatic ring,

facilitating a regioselective reaction at the single unsubstituted position.

Causality of Experimental Design
The chosen methodology is a classic electrophilic aromatic substitution.[7][8]

Starting Material: Durene is highly activated, meaning the reaction can proceed under

relatively mild conditions compared to the bromination of benzene itself.
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Brominating Agent: Molecular bromine (Br₂) is the standard reagent. Its electrophilicity must

be enhanced to attack the aromatic ring.

Catalyst: A Lewis acid, such as iron(III) bromide (FeBr₃) or iron filings (which react with Br₂ in

situ to form FeBr₃), is essential. The Lewis acid polarizes the Br-Br bond, forming a highly

electrophilic bromine species (a "Br⁺" equivalent) that can overcome the aromatic stability of

the ring.[8]

Solvent: A non-polar, inert solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄)

is typically used to dissolve the starting material and prevent side reactions.

Workup: The reaction is quenched with a reducing agent (e.g., sodium bisulfite) to destroy

excess bromine. A subsequent wash with water or brine removes the iron catalyst and any

water-soluble byproducts.

Purification: Due to the high symmetry of the parent durene, the product is typically formed

with high regioselectivity. Recrystallization from a suitable solvent like ethanol or methanol is

often sufficient to obtain a high-purity solid product.[5]

Experimental Workflow Diagram
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Caption: Workflow for the synthesis of 3-Bromo-1,2,4,5-tetramethylbenzene.
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Step-by-Step Laboratory Protocol
Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and

a reflux condenser connected to a gas trap (to neutralize the HBr byproduct).

Charging the Flask: To the flask, add 1,2,4,5-tetramethylbenzene (1.0 eq) and a catalytic

amount of iron filings (approx. 0.02 eq). Add anhydrous dichloromethane (DCM) to dissolve

the starting material.

Reagent Addition: Cool the flask in an ice bath to 0°C. Charge the dropping funnel with a

solution of bromine (1.05 eq) in DCM. Add the bromine solution dropwise to the stirred

reaction mixture over 30-60 minutes. The disappearance of the bromine's reddish-brown

color and the evolution of HBr gas indicate reaction progress.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at

room temperature for 1-2 hours, or until TLC/GC analysis shows complete consumption of

the starting material.

Quenching: Carefully pour the reaction mixture into a separatory funnel containing a

saturated aqueous solution of sodium bisulfite. Shake until the organic layer is colorless.

Extraction & Washing: Separate the organic layer. Wash it sequentially with water (2x) and

saturated brine (1x).

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄),

filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification: Recrystallize the crude solid from hot ethanol. Collect the resulting crystals by

vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford

pure 3-Bromo-1,2,4,5-tetramethylbenzene.

Chemical Reactivity and Synthetic Utility
The true value of 3-Bromo-1,2,4,5-tetramethylbenzene lies in the reactivity of its C-Br bond.

This bond is a gateway to a multitude of transformations, making the molecule a versatile

building block for introducing the sterically hindered durene moiety into larger, more complex
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structures. This is particularly relevant in drug development, where aryl bromides are common

intermediates for constructing novel active pharmaceutical ingredients (APIs).[2]

The Power of Palladium: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern

organic synthesis, and aryl bromides are ideal substrates.[1][9] The C-Br bond readily

undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or

ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This is

one of the most widely used methods for constructing biaryl systems.

Heck Coupling: Reaction with an alkene to form a new C-C bond, yielding a substituted

styrene derivative.

Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst

and a copper(I) co-catalyst, to form an aryl-alkyne.

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine, providing

access to substituted anilines.

Stille Coupling: Reaction with an organotin reagent to form a C-C bond.

The introduction of bromine into a molecule can increase its therapeutic activity and favorably

influence its metabolic profile and duration of action.[10][11]

Other Key Transformations
Metal-Halogen Exchange: Treatment with a strong organometallic base (e.g., n-butyllithium

or t-butyllithium) at low temperature generates a highly reactive aryllithium species. This

intermediate can then be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes,

ketones) to introduce new functional groups.

Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding

Grignard reagent (Durylmagnesium bromide), another powerful nucleophile for C-C bond

formation.
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Synthetic Potential Diagram
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Caption: Key reactivity pathways of 3-Bromo-1,2,4,5-tetramethylbenzene.

Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. 3-Bromo-1,2,4,5-
tetramethylbenzene is classified as an irritant.

GHS Classification: Warning[3][5]

Hazard Statements:

H315: Causes skin irritation[3][5]

H319: Causes serious eye irritation[5]

H335: May cause respiratory irritation[5]

Recommended Precautions:
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and

chemical-resistant gloves.

Handling: Avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands

thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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